molecular formula C18H27BFNO4 B1444434 tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate CAS No. 1035391-48-0

tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

Cat. No.: B1444434
CAS No.: 1035391-48-0
M. Wt: 351.2 g/mol
InChI Key: VAYYEUXFQWTMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is a useful research compound. Its molecular formula is C18H27BFNO4 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate, also known as 3-(Boc-aminomethyl)-4-fluorobenzeneboronic acid pinacol ester, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are used as intermediates in the synthesis of many biologically active compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is catalyzed and results in changes to the structure of the compound .

Biochemical Pathways

The protodeboronation of the boronic ester can lead to various biochemical pathways. For instance, it can be paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in the synthesis of various biologically active compounds .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new compounds through the protodeboronation process . This can lead to the synthesis of various biologically active compounds, such as crizotinib , which are used in different fields of medicine and chemical engineering .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

Properties

IUPAC Name

tert-butyl N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYYEUXFQWTMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.